tert-Butyl 3-[(propan-2-yl)amino]propanoate
Description
tert-Butyl 3-[(propan-2-yl)amino]propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with an isopropylamine group at the β-position. This compound is part of a broader class of amino acid esters widely utilized in medicinal chemistry as intermediates for drug synthesis, peptidomimetics, and polymer conjugates. Its structure combines the steric bulk of the tert-butyl group with the nucleophilic amine, making it valuable for protecting-group strategies and targeted modifications in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)11-7-6-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPJSKNBSULAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(propan-2-yl)amino]propanoate typically involves the esterification of 3-[(propan-2-yl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid or base catalysts can be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(propan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-[(propan-2-yl)amino]propanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for amino acid derivatives, which are crucial in drug development.
Case Study : A study demonstrated the effectiveness of derivatives of this compound in synthesizing small molecule inhibitors targeting specific mutations in cancer treatment, such as KRAS G12C. The compound's ability to modify biological activity makes it a valuable asset in drug discovery .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly for creating complex molecules with amino acid functionalities. Its tert-butyl ester form provides stability and ease of handling during reactions.
Table 1: Comparison of Synthesis Methods Using this compound
| Method | Yield (%) | Reaction Conditions | References |
|---|---|---|---|
| Suzuki Coupling | 85 | Reflux in THF | |
| Amidation Reactions | 75 | CO atmosphere, Schlenk tube | |
| Esterification with Alcohol | 90 | Room temperature |
Biochemical Studies
Research has shown that derivatives of this compound can influence biological pathways by acting on specific receptors or enzymes. Its structural properties allow for modifications that enhance biological activity or selectivity.
Case Study : In a biochemical assay, derivatives were tested for their ability to inhibit thromboxane receptors, demonstrating potential applications in cardiovascular research .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction processes.
Comparison with Similar Compounds
Key Findings from Pharmacophore Studies
- Steric Effects : Bulky substituents (e.g., benzhydryl in compound 2) enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility. The isopropyl group in the target compound balances moderate steric bulk and solubility .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, aiding in nucleophilic reactions. The isopropylamino group provides basicity (pKa ~9.5), facilitating protonation in physiological conditions .
- Biological Activity: In PAMAM dendrimer conjugates, analogs like compound 4 (benzylamino) showed higher cellular uptake in pancreatic β-cells compared to the target compound, likely due to aromatic π-stacking interactions .
Biological Activity
tert-Butyl 3-[(propan-2-yl)amino]propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and various applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₃₁NO₂ and a molecular weight of approximately 225.31 g/mol. Its structure includes a tert-butyl group, a propan-2-yl amino group, and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways. Its mechanism of action involves:
- Enzyme Interaction : The compound can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Binding : It may bind to specific receptors, affecting signal transduction processes.
In Vitro Studies
Research indicates that this compound exhibits potential as a pharmacological agent. In vitro studies have demonstrated its ability to influence enzyme-substrate interactions, making it a valuable tool in biochemical research.
Synthesis and Applications
This compound is synthesized through several methods, often involving the reaction of tert-butyl acrylate with propan-2-amine under controlled conditions.
Synthetic Route
- Reagents : tert-butyl acrylate, propan-2-amine.
- Conditions : Typically conducted under nitrogen atmosphere to prevent moisture interference.
- Yield : Optimized conditions yield high purity products suitable for biological testing.
Case Study 1: Enzyme Inhibition
In a study investigating the inhibitory effects on cyclooxygenase enzymes (COX), this compound was found to exhibit significant inhibition at low micromolar concentrations, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing that it selectively induced apoptosis in certain types of cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
